1-(4-methoxyphenyl)-5-(pyridin-3-yl)-N-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
1-(4-methoxyphenyl)-5-pyridin-3-yl-N-[[3-(trifluoromethyl)phenyl]methyl]triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18F3N5O2/c1-33-19-9-7-18(8-10-19)31-21(16-5-3-11-27-14-16)20(29-30-31)22(32)28-13-15-4-2-6-17(12-15)23(24,25)26/h2-12,14H,13H2,1H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNFKBLRRONYYQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCC3=CC(=CC=C3)C(F)(F)F)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18F3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methoxyphenyl)-5-(pyridin-3-yl)-N-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method is the click chemistry approach, which utilizes azide-alkyne cycloaddition to form the triazole ring. The reaction conditions often include the use of copper(I) catalysts, such as copper(I) iodide, in the presence of a base like triethylamine. The reaction is carried out in an appropriate solvent, such as dimethyl sulfoxide (DMSO), at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-methoxyphenyl)-5-(pyridin-3-yl)-N-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl and pyridinyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(4-methoxyphenyl)-5-(pyridin-3-yl)-N-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 1-(4-methoxyphenyl)-5-(pyridin-3-yl)-N-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the compound’s ability to undergo various chemical reactions allows it to modulate different biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Analogs
Substituent Effects on Properties
- This contrasts with ortho-methoxy substituents in , which may sterically hinder interactions .
- Trifluoromethyl Groups : The CF₃ group in the target compound and razaxaban increases lipophilicity and metabolic stability, a common strategy in drug design to enhance membrane permeability .
- Pyridine vs. Quinoline: The pyridin-3-yl group in the target compound offers a hydrogen-bond acceptor site, whereas quinolines (e.g., in AMG 458) provide extended π-systems for hydrophobic interactions .
Pharmacokinetic and Bioactivity Insights
- Selectivity : Razaxaban’s trifluoromethyl group and benzisoxazole substituent contribute to its >1000-fold selectivity for factor Xa over trypsin, a feature that may parallel the target compound’s pyridine and trifluoromethyl motifs .
- Metabolic Stability : AMG 458’s hydroxyalkyl side chain was modified to block metabolic hotspots, a consideration relevant to the target compound’s benzyl group .
Biological Activity
The compound 1-(4-methoxyphenyl)-5-(pyridin-3-yl)-N-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide belongs to the class of triazole derivatives, which have gained attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential as an anticancer agent and its mechanism of action.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of approximately 399.39 g/mol. The structure features a triazole ring, a pyridine moiety, and several aromatic substituents that contribute to its biological properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of triazole derivatives. For example, compounds with similar structures have shown significant cytotoxicity against various cancer cell lines. The biological activity of 1-(4-methoxyphenyl)-5-(pyridin-3-yl)-N-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide was evaluated in vitro against several cancer cell lines including MCF-7 (breast cancer) and HCT-116 (colon cancer).
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| 1-(4-methoxyphenyl)-5-(pyridin-3-yl)-N-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide | MCF-7 | 0.65 |
| 1-(4-methoxyphenyl)-5-(pyridin-3-yl)-N-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide | HCT-116 | 2.41 |
The IC50 values indicate that this compound exhibits potent cytotoxic effects, particularly against the MCF-7 cell line.
Case Studies
A case study involving a series of triazole derivatives demonstrated that modifications in the aromatic substituents significantly influenced their biological activity. The presence of electron-withdrawing groups like trifluoromethyl at specific positions enhanced the anticancer efficacy by improving solubility and receptor binding affinity.
Study Findings
In one study, derivatives similar to our compound were tested for their ability to inhibit tumor growth in xenograft models. Results indicated a marked reduction in tumor size compared to controls, reinforcing the potential for these compounds in cancer therapy.
Q & A
Q. What synthetic methodologies are recommended for the preparation of this triazole-carboxamide derivative?
The synthesis typically involves a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core. For example, analogous triazole derivatives are synthesized by reacting alkyne precursors (e.g., ethynylpyridines) with azides (e.g., 3-(trifluoromethyl)benzyl azide) under optimized conditions. Solvents like DMSO or DCM, temperatures of 50–80°C, and catalysts such as CuI are critical for achieving high yields (61–85%) . Post-reaction purification via column chromatography ensures product purity.
Q. How should researchers characterize the structural integrity of this compound?
Key characterization methods include:
- NMR spectroscopy (¹H, ¹³C, and 19F) to confirm substituent positions and purity.
- Mass spectrometry (HRMS) for molecular weight validation.
- X-ray crystallography (using SHELXL ) to resolve crystal packing and stereoelectronic effects. For example, analogous triazoles exhibit planar triazole rings with bond lengths of ~1.33 Å (N–N) and 1.38 Å (C–N) .
Q. What reaction pathways are feasible for modifying the substituents on this compound?
The compound can undergo:
- Electrophilic substitution on the pyridine or methoxyphenyl rings using HNO₃/H₂SO₄ or halogenation reagents.
- Reduction of the triazole ring (e.g., with NaBH₄) to generate dihydrotriazoles.
- Functionalization of the carboxamide group via coupling reactions (e.g., EDC/HOBt) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across assays?
Contradictions may arise from assay-specific conditions (e.g., cell line variability, solvent effects). To address this:
- Perform dose-response curves (IC₅₀/EC₅₀) in triplicate across multiple cell lines (e.g., NIH3T3, U-87 MG ).
- Validate target engagement using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities.
- Cross-reference with structural data (e.g., docking studies using resolved crystal structures) to identify steric or electronic mismatches .
Q. What strategies optimize selectivity for target enzymes over off-target proteins?
- Structure-activity relationship (SAR) studies : Modify the 4-methoxyphenyl group to reduce hydrophobic interactions with off-target pockets. For example, replacing the methoxy with a polar sulfonamide improved selectivity in analogous FXa inhibitors .
- Metabolic profiling : Use LC-MS to identify active metabolites that may contribute to off-target effects .
- Co-crystallization studies with target enzymes (e.g., c-Met kinase ) to guide rational design.
Q. How can researchers address low solubility or bioavailability in preclinical studies?
- Salt formation : Introduce HCl or sodium salts via reaction with acids/bases.
- Prodrug strategies : Esterify the carboxamide group (e.g., ethyl ester prodrugs ) to enhance membrane permeability.
- Nanoparticle encapsulation : Use PEGylated liposomes to improve aqueous solubility and pharmacokinetics .
Q. What computational tools are recommended for predicting binding modes and SAR trends?
- Molecular docking (AutoDock Vina) : Simulate interactions with target proteins using crystal structures (PDB IDs: e.g., 3F82 for c-Met ).
- Quantum mechanical calculations (Gaussian) : Analyze charge distribution on the trifluoromethyl group to predict electronic effects .
- MD simulations (GROMACS) : Assess conformational stability of the triazole ring in solvated environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
